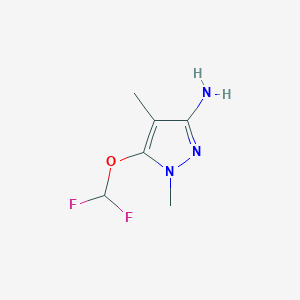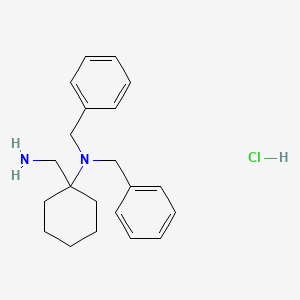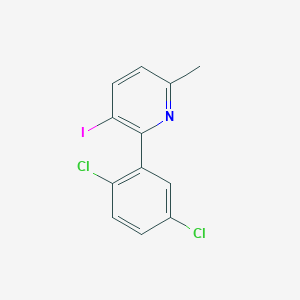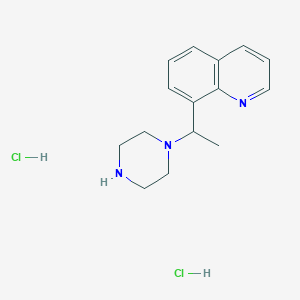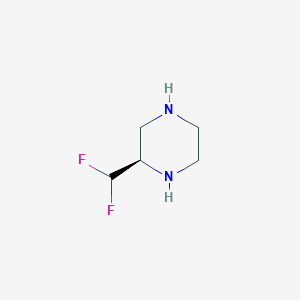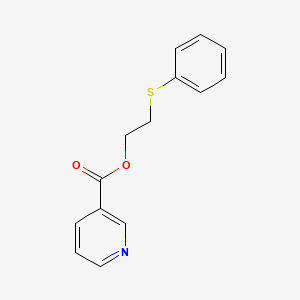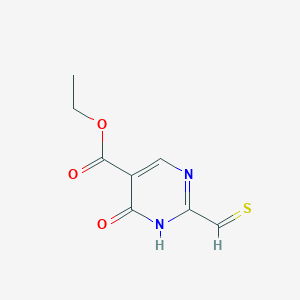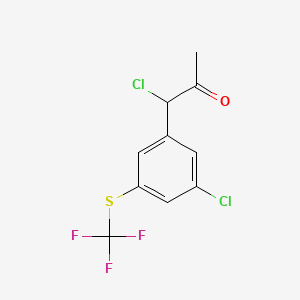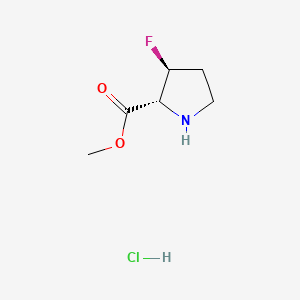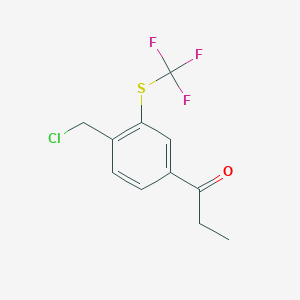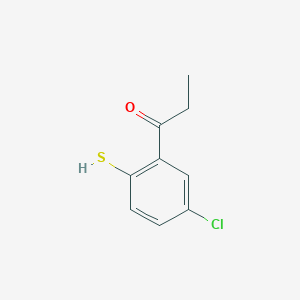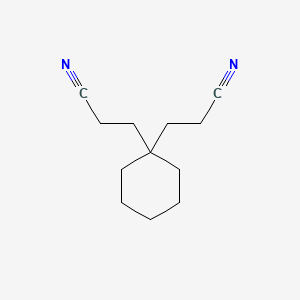
3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a cyclohexane ring bonded to two propanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile typically involves the reaction of cyclohexane with acrylonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the addition of acrylonitrile to the cyclohexane ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various bioactive compounds, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Cyclohexanedipropanenitrile
- Cyclohexane-1,1-diyldipropanenitrile
Uniqueness
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form diverse products makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[1-(2-cyanoethyl)cyclohexyl]propanenitrile |
InChI |
InChI=1S/C12H18N2/c13-10-4-8-12(9-5-11-14)6-2-1-3-7-12/h1-9H2 |
InChI Key |
ZKRFCMVFCZMBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
